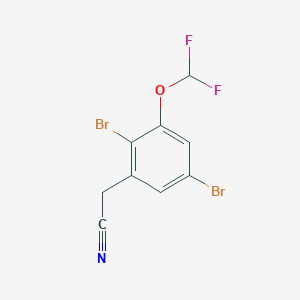

2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)8(11)7(4-6)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXVYRGONTVZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of 2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis can produce carboxylic acids or amides .

Scientific Research Applications

2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Phenylacetonitrile Derivatives

- Phenylacetonitrile (C₆H₅CH₂CN): The parent compound lacks halogen or alkoxy substituents. Studies on D. baibarana moths showed weak behavioral responses to phenylacetonitrile compared to oxygenated terpenoids like (Z)-3-hexen-1-ol or linalool, suggesting minimal olfactory bioactivity in insects .

- 3-(Difluoromethoxy)phenylacetonitrile: This analogue lacks bromine substituents.

- 2,5-Dibromophenylacetonitrile : Without the difluoromethoxy group, this compound exhibits reduced steric hindrance but higher reactivity in nucleophilic substitution reactions due to bromine’s electron-withdrawing effects .

Halogenated Aromatic Compounds

- 2-Bromo-5-fluoro-3-methoxyphenylacetonitrile : Substituting fluorine for one bromine atom reduces molecular weight (MW: 258.1 vs. 339.9 for the target compound) and alters binding affinity in enzyme inhibition assays .

- 3-(Trifluoromethoxy)phenylacetonitrile : The trifluoromethoxy group increases electronegativity and metabolic stability compared to difluoromethoxy, but may reduce solubility in polar solvents .

Bioactivity and Electrophysiological Responses

Comparative studies on insect behavior reveal significant differences in bioactivity:

- GC-EAD Responses : In D. baibarana moths, phenylacetonitrile elicited weak electrophysiological responses (EAG amplitude: 0.8 mV), whereas oxygenated compounds like (Z)-jasmone produced stronger signals (3.2 mV) .

- Behavioral Assays: The target compound’s bromine and difluoromethoxy substituents may reduce volatility, limiting its efficacy as a volatile semiochemical compared to (Z)-3-hexenyl hexanoate, which showed high attractancy in female moths (χ²=26.42, P<0.0001) .

Physicochemical Properties

Biological Activity

2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile is a compound with significant biological activity, particularly in pharmacological applications. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile is characterized by its unique structure that includes:

- Dibromo substituents at positions 2 and 5.

- A difluoromethoxy group at position 3.

- An acetonitrile functional group.

This structural composition contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to 2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can disrupt bacterial cell membranes and inhibit growth by targeting essential enzymes involved in cell wall synthesis.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. In particular, it has shown promise in inhibiting enoyl-acyl carrier protein reductase (EC 1.3.1.9), which is crucial in fatty acid biosynthesis. Inhibition of this enzyme can lead to disrupted lipid metabolism in pathogenic bacteria.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| HeLa (cervical cancer) | 10 | Caspase activation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of dibrominated compounds demonstrated that 2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than many standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was primarily through the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase-3.

Q & A

Q. Example Protocol :

- React 3-(difluoromethoxy)phenol with Br2 (2.2 eq) in DCM at 0°C under N2, followed by cyanation via CuCN in DMF at 120°C. Purify via column chromatography (hexane/EtOAc).

Q. Key Considerations :

- Use inert atmosphere (N2/Ar) to prevent decomposition .

- Monitor reaction progress via TLC or GC-MS .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- 19F NMR : Resolve signals for the -OCF2 group (δ ~ -50 to -60 ppm) .

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115–120 ppm). Coupling patterns reveal substitution positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (expected m/z for C9H5Br2F2NO: ~371.85).

- IR Spectroscopy : Detect nitrile stretch (~2240 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. Methodological Answer :

- Retrosynthetic Analysis : Use tools like Reaxys or Pistachio to identify precursors (e.g., dibromo intermediates or difluoromethoxy precursors) .

- DFT Calculations : Optimize reaction pathways for bromination or cyanation steps. Assess activation energies for SNAr vs. electrophilic substitution .

- Machine Learning : Leverage BKMS_METABOLIC or REAXYS_BIOCATALYSIS databases to predict regioselectivity in multi-step syntheses .

Q. Workflow :

Input target structure into Reaxys to retrieve analogous syntheses.

Validate feasibility via DFT (e.g., Gaussian 16) for transition-state modeling.

Intermediate: How to evaluate the compound’s stability under varying pH and temperature?

Q. Methodological Answer :

- Thermal Stability : Perform TGA/DSC to determine decomposition points (expected >200°C for nitriles) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 25–80°C. Monitor via HPLC for degradation products (e.g., hydrolysis of nitrile to amide/acid) .

Key Finding :

The difluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs, but bromine may sensitize the compound to UV light .

Advanced: How to assess its potential in drug discovery as a bioactive intermediate?

Q. Methodological Answer :

Derivatization : Synthesize analogs (e.g., amines via LiAlH4 reduction of nitrile ).

Biological Screening :

- Antimicrobial Assays : Test against Gram+/Gram− bacteria (MIC determination) .

- Enzyme Inhibition : Use fluorogenic substrates to measure activity against kinases or proteases .

ADMET Profiling : Predict pharmacokinetics via SwissADME or experimental Caco-2 permeability assays .

Methodological: How to handle air/moisture-sensitive reactions during synthesis?

Q. Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for bromination/cyanation steps .

- Drying Agents : Pre-dry solvents (MgSO4, molecular sieves) and reagents (P2O5 for nitriles) .

- Quenching : Carefully decompose excess Br2 with Na2S2O3 .

Data Analysis: How to resolve contradictions in reaction yield optimization?

Q. Methodological Answer :

- DOE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical factors .

- In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates (e.g., partial bromination products) .

- Statistical Tools : Apply ANOVA to assess significance of variables (e.g., p < 0.05 for temperature effect) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.